3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C17H28N4O2S and a molecular weight of 352.502 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and octylsulfanyl compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.
Synthetic Routes: The synthetic route may involve multiple steps, including alkylation, sulfonation, and cyclization reactions to form the final product.
Chemical Reactions Analysis
3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfoxide or sulfone groups back to sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
3-methyl-8-(octylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
3-methyl-8-(octylsulfanyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with a pentyl group instead of a propyl group.
7-benzyl-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione: This compound features a benzyl group, which may confer different biological activities.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C17H28N4O2S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-methyl-8-octylsulfanyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-4-6-7-8-9-10-12-24-17-18-14-13(21(17)11-5-2)15(22)19-16(23)20(14)3/h4-12H2,1-3H3,(H,19,22,23) |
InChI Key |
LJZARJUGPCDTKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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